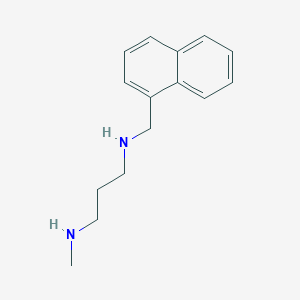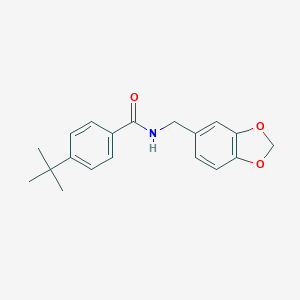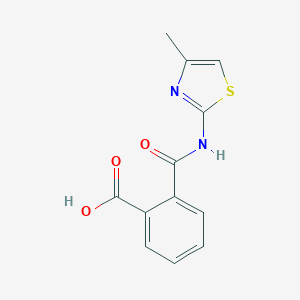
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, research has shown that the compound has the ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to have an effect on the central nervous system, with research indicating that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is its versatility. The compound has been used in a range of research applications, and its mechanism of action makes it a useful tool for studying a variety of biological processes. However, the compound's limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many future directions for research on 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, researchers are exploring the use of this compound in the treatment of neurological disorders and other diseases. Finally, there is ongoing research into the compound's potential as a tool for studying various biological processes.
Synthesemethoden
The synthesis of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide involves a multi-step reaction process. The first step involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base. This reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have studied the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Eigenschaften
Molekularformel |
C11H16BrNO2S |
|---|---|
Molekulargewicht |
306.22 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-5-13-16(14,15)11-7-9(3)8(2)6-10(11)12/h6-7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
XCCAECZRXPYNMX-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)




![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)


